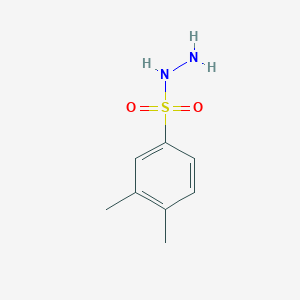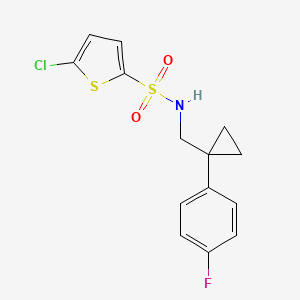
5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also has a sulfonamide group, which is known for its various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfur atom in the thiophene ring and the nitrogen atom in the sulfonamide group could potentially allow for interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions . The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .Scientific Research Applications
Cerebrovasodilation and Anticonvulsant Activity
A study by Barnish et al. (1981) discusses the anticonvulsant activities of sulfonamide derivatives, including 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, highlighting its significant anticonvulsant property and its ability to selectively increase cerebral blood flow in animals without causing diuresis. This points to a potential application in cerebrovasodilation and seizure management. Read more.
Ocular Hypotensive Activity
Prugh et al. (1991) report on the topical ocular hypotensive effects of thiophene sulfonamide derivatives in glaucoma models. These compounds show promise in managing intraocular pressure, a critical aspect of glaucoma treatment. Read more.
Urease Inhibition and Antibacterial Properties
Noreen et al. (2017) explored thiophene sulfonamide derivatives for their urease inhibition and antibacterial activities, indicating potential applications in treating infections and conditions associated with urease. Read more.
Cytotoxicity against Cancer Cell Lines
Arsenyan et al. (2016) studied the cytotoxic effects of aminomethylselenopheno[3,2-b]thiophene sulfonamides, including those structurally related to the specified compound, against various cancer cell lines, suggesting a potential role in cancer therapy. Read more.
Antiviral Activity
Chen et al. (2010) synthesized thiophene sulfonamide derivatives with anti-tobacco mosaic virus activity, highlighting the antiviral capabilities of these compounds. Read more.
Mechanism of Action
Properties
IUPAC Name |
5-chloro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S2/c15-12-5-6-13(20-12)21(18,19)17-9-14(7-8-14)10-1-3-11(16)4-2-10/h1-6,17H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJGDDZLMFVIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

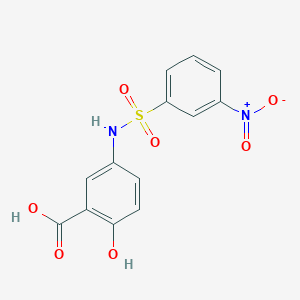
![N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2655235.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2655236.png)
![2-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2655238.png)
![(Z)-2-bromo-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2655239.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2655241.png)
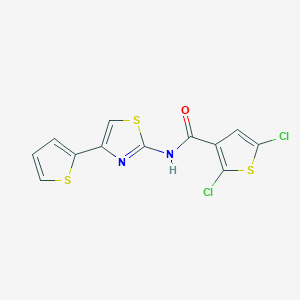

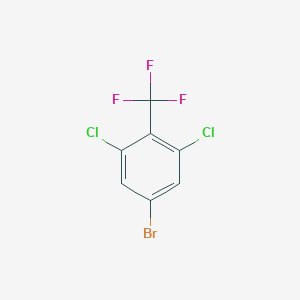
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2655247.png)
![7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2655248.png)
![N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2655252.png)
